1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One
Description
1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One is a spirocyclic compound featuring a bicyclic structure with a six-membered and a four-membered ring fused via a shared nitrogen atom (spiro[4.6] system).
Properties
IUPAC Name |
1-prop-2-enyl-1,9-diazaspiro[4.6]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-10-14-11(15)4-6-12(14)5-3-8-13-9-7-12/h2,13H,1,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVRGJGHPXAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC12CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as allylamine and a suitable cyclic ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the spiro structure.
Industrial Production: On an industrial scale, the production may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
Medicinal Applications
Pharmacological Activity
1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One has shown promise in various pharmacological studies. Its potential therapeutic effects include:
- Pain Management : The compound may exhibit multimodal activity against pain by interacting with sigma receptors and mu-opioid receptors (MOR), which are crucial in pain signaling pathways .
- Respiratory Disorders : Research indicates that similar diazaspiro compounds can modulate epithelial sodium channels (ENaC), suggesting potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
A study published in MDPI highlighted the synthesis of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One derivatives that demonstrated significant activity against pain models in vivo, showcasing their potential as analgesics .
Synthetic Applications
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:
- Cyclization Reactions : The spirocyclic nature enables cyclization reactions that can lead to the formation of additional functional groups, enhancing the diversity of synthesized compounds.
- Ligand Development : It may act as a ligand in coordination chemistry, facilitating the design of new materials with specific properties for industrial applications.
Industrial Applications
Material Science
In materials science, 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One can be utilized to develop new polymers or composite materials due to its unique structural characteristics:
- Polymerization Processes : The compound can be incorporated into polymer chains to create materials with enhanced mechanical properties or specific functionalities such as thermal stability or chemical resistance.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Core Structural Variations
The spiro ring system distinguishes this compound from analogs. Key differences include:
*Estimated based on molecular formula; †Includes hydrochloride salt.
Key Observations :
Functional Group Reactivity
Physicochemical Properties
Research and Application Insights
- Synthetic Utility : The allyl group may facilitate further functionalization via click chemistry or alkylation, offering advantages over cyclopropylmethyl or benzyl groups in derivatization .
Biological Activity
1-Allyl-1,8-diazaspir[4.6]undecan-2-one is a member of the diazaspiro compound family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 226.30 g/mol
- LogP : 1.5 (indicating moderate lipophilicity)
1-Allyl-1,8-diazaspir[4.6]undecan-2-one exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). It has been shown to act as an antagonist at orexin receptors, which are implicated in several physiological processes including sleep regulation and appetite control .
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Anti-Obesity : By antagonizing orexin receptors, it may reduce appetite and promote weight loss.
- Sleep Modulation : Its orexin receptor antagonism suggests potential use in treating sleep disorders such as insomnia and narcolepsy .
- Neurological Disorders : Preliminary studies suggest that it may have applications in treating disorders like anxiety and depression due to its CNS activity .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of 1-Allyl-1,8-diazaspir[4.6]undecan-2-one:
- In Vitro Studies :
- In Vivo Studies :
Comparative Table of Biological Activities
Q & A
Basic: What synthetic routes are most effective for producing 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One with high purity?
Answer:
The compound’s synthesis typically involves multi-step spirocyclic formation, allylation, and ring closure. Key steps include:
- Cyclization : Use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions during spirocyclic intermediate formation.
- Allylation : Optimization of reaction conditions (e.g., solvent polarity, temperature) to ensure regioselective allyl group addition. For example, allyl bromide in DMF at 60°C under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Basic: How can spectroscopic techniques distinguish 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One from structurally similar spiro compounds?
Answer:
- NMR : The allyl group’s characteristic protons (δ 5.1–5.8 ppm, multiplet) and carbons (δ 115–135 ppm) distinguish it from non-allylated analogs. Spirocyclic CH groups appear as distinct doublets in H NMR (δ 2.5–3.5 ppm) .
- IR : A carbonyl stretch at ~1680–1700 cm confirms the lactam ring. Allyl C=C stretching (~1640 cm) differentiates it from saturated analogs .
- MS : Molecular ion [M+H] at m/z 237 (CHNO) and fragmentation patterns (e.g., loss of allyl group, m/z 178) aid identification .
Advanced: How can factorial design optimize reaction conditions for scaling up 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One synthesis?
Answer:
A 3-factor, 2-level factorial design evaluates interactions between:
Temperature (60°C vs. 80°C),
Catalyst loading (5 mol% vs. 10 mol% Pd(OAc)),
Solvent polarity (DMF vs. THF).
Response variables : Yield (%) and enantiomeric excess (ee%).
Analysis : ANOVA identifies temperature and solvent as critical factors (p < 0.05). Optimal conditions (80°C, 10 mol% catalyst, DMF) maximize yield (82%) and ee (98%) .
Advanced: What computational methods predict the reactivity of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One in nucleophilic substitution reactions?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model transition states for allyl group substitution.
- NBO analysis : Electron density at the allylic carbon (C-3) predicts nucleophilic attack sites.
- Solvent effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) show reduced activation energy (ΔG ~25 kcal/mol) compared to non-polar solvents .
Advanced: How to resolve contradictory data in stability studies of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One under acidic conditions?
Answer:
Conflicting degradation profiles may arise from:
- pH-dependent lactam ring opening : Use HPLC-MS to track degradation products (e.g., linear amine intermediates).
- Accelerated stability testing : Compare Arrhenius plots (40°C, 60°C, 80°C) to identify non-linear kinetics.
- Control humidity : Moisture accelerates hydrolysis; use Karl Fischer titration to maintain <0.1% water in stability samples .
Advanced: What in vitro assays are suitable for evaluating the biological activity of 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One as a kinase inhibitor?
Answer:
- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) with ATP-Glo assays.
- IC determination : Dose-response curves (0.1–100 µM) in triplicate; analyze via nonlinear regression (GraphPad Prism).
- Selectivity index : Compare IC values against off-target kinases (e.g., PKA, PKC) to assess specificity .
Advanced: How to design a stability-indicating method for 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One under oxidative stress?
Answer:
- Forced degradation : Expose to 3% HO at 70°C for 24 hours.
- HPLC-DAD method :
- Column: C18 (150 × 4.6 mm, 3 µm).
- Mobile phase: Gradient of 0.1% TFA in water/acetonitrile.
- Detection: 210 nm for parent compound; 254 nm for oxidation products (e.g., N-oxide derivatives).
- Validation : Linearity (r > 0.999), LOQ (0.05 µg/mL), precision (%RSD < 2) .
Advanced: What green chemistry approaches minimize waste in 1-Allyl-1,8-Diazaspiro[4.6]Undecan-2-One synthesis?
Answer:
- Solvent selection : Replace DMF with Cyrene™ (dihydrolevoglucosenone), a bio-based solvent with similar polarity.
- Catalyst recycling : Immobilize Pd nanoparticles on magnetic FeO@SiO for reuse (>5 cycles, <5% yield drop).
- Atom economy : Optimize stoichiometry to reduce excess reagents (e.g., allyl bromide from 2.0 to 1.2 equivalents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
